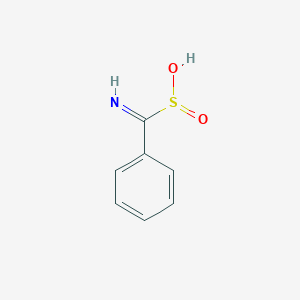

Thiobenzamide S,S-dioxide

Description

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.2 g/mol |

IUPAC Name |

imino(phenyl)methanesulfinic acid |

InChI |

InChI=1S/C7H7NO2S/c8-7(11(9)10)6-4-2-1-3-5-6/h1-5,8H,(H,9,10) |

InChI Key |

ORSHHVSNTCGXQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Thiobenzamide S,s Dioxide

Generation through Controlled Oxidation of Thiobenzamide (B147508)

The transformation of thiobenzamide to its S,S-dioxide is a stepwise oxidation process. The initial oxidation yields the more stable Thiobenzamide S-oxide, which can then undergo a second oxidation to form the highly reactive S,S-dioxide.

Chemical Oxidative Approaches and Reagents

While the controlled chemical synthesis of Thiobenzamide S,S-dioxide is challenging due to its high reactivity, various oxidizing agents are known to convert thioamides to their oxygenated derivatives. The selection of the reagent and the careful control of reaction conditions are crucial to prevent over-oxidation or decomposition of the desired product.

Commonly employed oxidants for the oxidation of thioamides include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. nih.gov However, these powerful oxidants often lead to the formation of the corresponding amide (benzamide in this case) as the final product, with the S,S-dioxide being a transient intermediate. The use of a stoichiometric amount of the oxidizing agent and low temperatures can favor the formation of the S-oxide, but achieving the selective formation and isolation of the S,S-dioxide remains a significant synthetic hurdle.

Metal-based catalytic systems have also been explored for the oxidation of sulfur-containing compounds. However, their application in the controlled synthesis of this compound is not well-documented, likely due to the compound's instability under typical reaction conditions.

Enzymatic and Biomimetic Oxidation Pathways Leading to this compound Formation

In biological systems, the oxidation of thiobenzamide is a well-established metabolic pathway primarily occurring in the liver. This biotransformation is catalyzed by two key enzyme systems: Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) isoforms. nih.gov

Flavin-Containing Monooxygenases are a crucial family of enzymes responsible for the oxidation of various xenobiotics containing soft nucleophilic heteroatoms like sulfur and nitrogen. nih.gov FMOs catalyze the initial S-oxidation of thiobenzamide to form Thiobenzamide S-oxide. Subsequently, FMOs are also primarily responsible for the second oxidation step, converting the S-oxide to the highly reactive this compound. This sequential oxidation highlights the central role of FMO in the bioactivation of thiobenzamide.

The Cytochrome P450 enzyme system, a versatile catalyst in drug metabolism, also participates in the oxidation of thiobenzamide. nih.govnih.gov While FMOs are the main drivers for the second oxidation step, certain CYP isoforms can also contribute to the conversion of Thiobenzamide S-oxide to the S,S-dioxide, albeit generally to a lesser extent than FMOs. The relative contribution of FMO and CYP can vary depending on the specific tissue and organism. nih.gov

In Situ Formation and Transient Nature of this compound

This compound is not a stable, isolable compound under normal conditions. It is primarily generated in situ, meaning it is formed and reacts within the same reaction mixture. asm.org Its transient nature is due to its high electrophilicity, making it susceptible to rapid reactions with available nucleophiles. In biological systems, this reactivity is a key factor in the toxic effects associated with thiobenzamide, as the S,S-dioxide can covalently bind to cellular macromolecules. In the absence of other trapping agents, the primary fate of this compound is its rearrangement to benzamide. asm.org

Isolation Challenges and Strategies for Trapping Reactive Intermediates

The inherent instability of this compound poses significant challenges for its direct isolation and characterization. Its fleeting existence necessitates the use of trapping strategies to indirectly confirm its formation and study its reactivity.

These strategies involve the use of nucleophilic trapping agents that can react with the highly electrophilic S,S-dioxide to form a stable, detectable adduct. The choice of trapping agent is critical and depends on the specific environment (chemical or biological) in which the intermediate is generated. While specific trapping studies for this compound are not extensively detailed in the literature, general principles for trapping reactive sulfur intermediates can be applied. These may include the use of strong nucleophiles that can effectively compete with other reaction pathways.

The table below summarizes the key enzymes involved in the enzymatic oxidation of thiobenzamide.

| Enzyme Family | Specific Role in Thiobenzamide Oxidation |

| Flavin-Containing Monooxygenases (FMO) | Catalyzes the initial S-oxidation to Thiobenzamide S-oxide and is the primary catalyst for the subsequent oxidation to This compound . nih.gov |

| Cytochrome P450 (CYP) | Participates in the initial S-oxidation to Thiobenzamide S-oxide and can contribute to the further oxidation to This compound . nih.govnih.gov |

Analogous Synthetic Strategies for Substituted this compound Species

The synthesis of substituted this compound species follows a logical and adaptable two-step process: the formation of a substituted thiobenzamide followed by its oxidation. This strategy allows for the introduction of a wide array of functional groups onto the aromatic ring or the nitrogen atom.

The preparation of the precursor, substituted thiobenzamides, can be achieved through several established methods. One of the most versatile is the Willgerodt-Kindler reaction . This reaction allows for the synthesis of thioamides from aryl ketones, which can bear a variety of substituents. organic-chemistry.orgorganic-chemistry.orgthieme-connect.dewikipedia.org A modification of this reaction, which employs a catalytic amount of sodium sulfide (B99878) nonahydrate, has been shown to be efficient for producing thiobenzanilides from anilines and aromatic aldehydes. organic-chemistry.orgthieme-connect.de This method is advantageous for its milder conditions and improved yields for a range of substrates. organic-chemistry.org

Another common approach to substituted thiobenzamides is the thionation of the corresponding substituted benzamides . Reagents like Lawesson's reagent or phosphorus pentasulfide are traditionally used for this transformation. thieme-connect.de More contemporary methods offer milder conditions and easier workup procedures. For instance, a one-pot, microwave-assisted procedure using a H₂O/PSCl₃/Et₃N system can be employed for the synthesis of N-substituted thioamides from acyl halides and amines.

Multicomponent reactions, such as the Passerini and Ugi reactions , also provide a pathway to highly functionalized amide structures, which can then be subjected to thionation. researchgate.nettechniques-ingenieur.frnih.govnih.govyoutube.com These reactions are prized for their efficiency and atom economy, allowing for the rapid generation of diverse chemical libraries.

Once the substituted thiobenzamide is in hand, the crucial step is the oxidation of the thiocarbonyl group to the S,S-dioxide. While direct and detailed literature on the oxidation of a wide variety of substituted thiobenzamides to their S,S-dioxides is not abundant, the general principle involves the use of strong oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the oxidation of various sulfur-containing compounds and are suitable candidates for this transformation. thieme-connect.de Hydrogen peroxide, often in the presence of a catalyst, is another potential oxidant. thieme-connect.de The reaction conditions, including solvent, temperature, and stoichiometry of the oxidant, would need to be carefully optimized for each specific substituted thiobenzamide to achieve the desired S,S-dioxide selectively and in good yield.

The synthesis of these analogs is critical for structure-activity relationship (SAR) studies, where the effect of different substituents on the properties and reactivity of the this compound core can be systematically investigated.

Below are interactive tables detailing the synthesis of various substituted thiobenzamide precursors using the Willgerodt-Kindler reaction and a one-pot thionation method.

Table 1: Synthesis of Substituted Thiobenzanilides via Willgerodt-Kindler Reaction organic-chemistry.orgthieme-connect.de

| Aldehyde | Amine | Base Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Aniline | Na₂S·9H₂O (15) | 91 |

| 4-Methoxybenzaldehyde | Aniline | Na₂S·9H₂O (15) | 85 |

| 4-Chlorobenzaldehyde | Aniline | Na₂S·9H₂O (15) | 88 |

| Benzaldehyde | 4-Methoxyaniline | Na₂S·9H₂O (15) | 89 |

Table 2: One-Pot Synthesis of N-Substituted Thioamides

| Acyl Halide | Amine | Microwave Irradiation Time (min) | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Diethylamine | 5 | 92 |

| 4-Nitrobenzoyl chloride | Diethylamine | 7 | 89 |

| Benzoyl chloride | Pyrrolidine | 4 | 95 |

| 4-Chlorobenzoyl chloride | Morpholine | 6 | 90 |

Reactivity and Reaction Mechanisms of Thiobenzamide S,s Dioxide

Electrophilic Reactivity Profiles

The carbon atom of the C=N bond in thiobenzamide (B147508) S,S-dioxide is electrophilic, making it susceptible to attack by nucleophiles. This electrophilicity is a key feature of its reactivity.

Nucleophilic Addition Reactions

The most prominent reaction of carbonyl groups, and by extension, related functional groups like the one in thiobenzamide S,S-dioxide, is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile adds to the electrophilic carbon, leading to a change in hybridization from sp2 to sp3 and a transformation of the molecular geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The rate of this addition is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the electrophilic carbon enhance the reaction rate, while bulky substituents tend to decrease it. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the nitrogen atom. youtube.comyoutube.com A variety of nucleophiles can participate in these reactions, including organometallic reagents and hydrides, which typically lead to irreversible additions. masterorganicchemistry.comyoutube.com Weaker bases, on the other hand, often result in reversible additions. masterorganicchemistry.com

Acylating and Imidoylating Capabilities of this compound

While direct evidence for the acylating and imidoylating capabilities of this compound is not extensively detailed in the provided search results, the reactivity of related thioamides and their derivatives suggests potential pathways. Thioamides can be synthesized through various methods, including the reaction of amines with elemental sulfur or the use of sulfuration agents like sodium hydrosulfide. mdpi.com These reactions highlight the versatility of the thioamide group in synthetic chemistry. The decomposition of benzoylthioureas can yield either benzamides or thiobenzamides, depending on the electronic nature of the substituents, which points to the potential for thiobenzamide derivatives to act as acylating or imidoylating agents under specific conditions. rsc.org

Tautomerism and Isomeric Equilibria

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a significant aspect of the chemistry of this compound and related compounds.

Iminosulfinic Acid Tautomeric Form: Structural and Reactive Implications

This compound can exist in equilibrium with its tautomeric form, imino(phenyl)methanesulfinic acid. nih.govuni.lu This tautomerism is analogous to that observed in thiourea (B124793) dioxide, which exists in equilibrium between its dioxide and sulfinic acid forms. winona.edu The position of this equilibrium is significantly influenced by the polarity of the solvent. winona.edu In polar solvents, the iminosulfinic acid form is generally favored. winona.edu The structure of this tautomer, with its hydroxyl group, can have significant implications for its reactivity, potentially participating in different reaction pathways than the dioxide form.

Sulfene and Other Possible Tautomers and Their Contributions to Reactivity

While the primary tautomeric equilibrium is with the iminosulfinic acid form, the potential for other tautomers, such as sulfenes, should be considered, although not explicitly detailed for this compound in the provided results. Sulfenes are highly reactive intermediates and, if formed, would significantly influence the reaction pathways. The reactivity of related compounds, such as thiobenzamide-S-oxide, which is a sulfinyl compound, suggests the complex chemical space surrounding these functionalities. nih.gov

Degradation Pathways and By-product Formation

Desulfurization Reactions and Nitrile/Amide Formation

The principal reaction pathway for this compound involves the loss of the sulfur dioxide group, a process known as desulfurization. This transformation is a key step in the metabolic cascade of thiobenzamide, ultimately leading to the formation of more stable products such as benzonitrile (B105546) and benzamide.

In biological systems, the oxidation of thiobenzamide is mediated by enzymes like flavin-containing monooxygenases (FMOs) and cytochrome P450s. This process occurs in a stepwise manner, first forming the thiobenzamide S-oxide, which is then further oxidized to the highly unstable S,S-dioxide. The S,S-dioxide is a proposed, but unisolated, intermediate in this pathway. mdpi.com

Thiobenzamide → Thiobenzamide S-oxide → [this compound] → Benzonitrile + SO₂

Benzonitrile + H₂O → Benzamide

The exact mechanism for the conversion of the S,S-dioxide to the nitrile is not fully elucidated but is believed to be a rapid and spontaneous process due to the inherent instability of the S,S-dioxide intermediate.

Elimination Reactions of the Sulfur Moiety

The elimination of the sulfur-containing group from this compound is the defining feature of its reactivity. The sulfur atom in the S,S-dioxide is in a high oxidation state and is part of an unstable functional group. This makes the entire moiety a good leaving group.

The elimination is believed to be an intramolecular process, driven by the thermodynamic stability of the resulting products, namely the nitrile and sulfur dioxide. The release of sulfur in the form of sulfur dioxide (or its hydrated form, sulfurous acid/sulfite) is a critical aspect of this reaction. mdpi.com The instability of the S,S-dioxide and the favorability of the elimination reaction make it a very transient species.

Kinetic and Mechanistic Studies of this compound Reactions

pH Dependence and Solvent Effects on Reactivity

While specific studies on the pH dependence and solvent effects on the reactivity of this compound are lacking, general principles of chemical reactivity suggest that these factors would play a role. The stability of the leaving group, sulfur dioxide, and the transition state leading to its elimination could be influenced by the polarity and protic nature of the solvent. For instance, polar protic solvents might stabilize the transition state of the elimination reaction. The pH of the medium could also affect the rate of the subsequent hydrolysis of the nitrile product to the amide.

Influence of Substituent Electronic and Steric Effects

Studies on para-substituted thiobenzamides have shown a correlation between the electron-donating ability of the substituent and the extent of hepatotoxicity, which is linked to the metabolic activation of the thioamide. nih.gov This suggests that electron-donating groups may facilitate the initial oxidation steps, leading to a higher concentration of the reactive S,S-dioxide intermediate. Conversely, electron-withdrawing groups might be expected to decrease the rate of oxidation.

The following table summarizes the expected qualitative effects of substituents on the reactivity of this compound, based on general chemical principles and related studies:

| Substituent Property | Effect on Reactivity of this compound (Proposed) |

| Electron-donating groups | May increase the rate of formation of the S,S-dioxide by activating the thioamide group towards oxidation. |

| Electron-withdrawing groups | May decrease the rate of formation of the S,S-dioxide by deactivating the thioamide group towards oxidation. |

| Steric hindrance | Increased steric bulk near the thioamide group could potentially hinder the approach of oxidizing enzymes, thereby slowing down the formation of the S,S-dioxide. |

It is important to reiterate that these are proposed effects based on the behavior of related compounds and the general principles of physical organic chemistry, as direct experimental studies on the substituent effects on the reactivity of isolated this compound are not available.

Theoretical and Computational Investigations of Thiobenzamide S,s Dioxide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

To understand the fundamental characteristics of Thiobenzamide (B147508) S,S-dioxide, quantum chemical calculations would be the primary tool. These calculations could provide insights into its three-dimensional structure, electron distribution, and intrinsic reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries

A foundational step would be the optimization of the ground state geometry of Thiobenzamide S,S-dioxide using Density Functional Theory (DFT). This computational method has become a standard for its balance of accuracy and computational cost in predicting molecular structures. By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), researchers could determine key structural parameters.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | Data not available | ||

| S=O | Data not available | ||

| C=N | Data not available | ||

| O-S-O | Data not available | ||

| C-S-O | Data not available |

This table illustrates the type of data that would be generated from DFT calculations. The values are currently unavailable in published literature.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The electronic properties of this compound could be explored through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity. A low HOMO-LUMO energy gap typically suggests higher reactivity.

From these FMO energies, various global reactivity descriptors could be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices would provide a quantitative measure of the molecule's propensity to act as an electron donor or acceptor in chemical reactions.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

This table represents the kind of data that would be derived from FMO analysis. Specific values for this compound are not currently documented in research.

Computational Exploration of Tautomeric Stability and Interconversion Barriers

This compound has the potential to exist in different tautomeric forms. For instance, proton transfer could lead to an iminol-sulfinic acid tautomer. Computational chemistry is an ideal tool to investigate the relative stabilities of these tautomers. By calculating the Gibbs free energy of each possible tautomer, researchers could predict the predominant form under various conditions (e.g., in the gas phase or in different solvents using a polarizable continuum model).

Furthermore, the energy barriers for the interconversion between these tautomers could be determined by locating the transition state structures connecting them. This would provide crucial information about the kinetics of the tautomerization process. A computational study on the related thiourea (B124793) dioxide has shown that the solvent polarity can significantly influence tautomeric preference, a phenomenon that would be interesting to explore for this compound. winona.edu

Mechanistic Pathways Probed by Computational Chemistry

Should this compound be involved in chemical reactions, either as a reactant or an intermediate, computational chemistry could be employed to elucidate the detailed reaction mechanisms.

Transition State Analysis for Key Reaction Steps

For any proposed reaction involving this compound, the identification of transition state structures is paramount. These are the highest energy points along the reaction coordinate and are critical for understanding the reaction's feasibility and rate. Computational methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods can be used to locate these structures. Subsequent frequency calculations would confirm them as true transition states by the presence of a single imaginary frequency.

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly those rooted in Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are standard approaches for predicting a range of spectroscopic properties, including vibrational (infrared), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. For a molecule like this compound, these computational techniques could elucidate the relationship between its molecular structure and its spectroscopic signatures.

Vibrational Spectroscopy (IR): Theoretical calculations of the infrared spectrum of this compound would involve geometry optimization of the molecule to find its most stable conformation, followed by a frequency calculation. These calculations would yield a set of vibrational modes, each with a corresponding frequency and intensity. The primary vibrational modes of interest would include the symmetric and asymmetric stretching of the S=O bonds in the dioxide group, the C=N stretching frequency, and various vibrations associated with the phenyl ring.

For instance, a hypothetical DFT calculation at a common level of theory (e.g., B3LYP/6-311G(d,p)) would likely predict strong absorption bands for the SO2 group. Based on studies of similar sulfone compounds, these would be expected in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions for the asymmetric and symmetric stretches, respectively.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | ~3400 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C=N Stretch | 1650-1600 | Medium-Strong |

| SO₂ Asymmetric Stretch | 1380-1320 | Strong |

| Phenyl Ring Vibrations | 1600-1450 | Medium |

| SO₂ Symmetric Stretch | 1180-1140 | Strong |

Electronic Spectroscopy (UV-Vis): The prediction of the UV-Visible absorption spectrum of this compound would typically be performed using TD-DFT calculations. These calculations can predict the electronic transitions between molecular orbitals, their corresponding excitation energies (which are converted to wavelengths), and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, one would expect electronic transitions involving the π-system of the phenyl ring and the orbitals associated with the thioamide S,S-dioxide functional group. The presence of the electron-withdrawing SO₂ group and the imino group attached to the phenyl ring would likely lead to charge-transfer transitions.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| π → π* | ~280 | High | Transition within the phenyl ring |

| n → π* | ~320 | Low | Transition involving non-bonding electrons |

NMR Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show signals for the protons on the phenyl ring, with their chemical shifts influenced by the electron-withdrawing nature of the this compound group. The proton attached to the nitrogen would likely appear as a broad signal at a downfield chemical shift. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the phenyl ring and the carbon of the C=N bond.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic Protons | 7.4 - 8.0 |

| N-H Proton | 8.5 - 9.5 (broad) |

| ¹³C NMR | |

| C=N Carbon | ~160 |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Stable Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of stable thiobenzamide (B147508) S,S-dioxide derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy furnish detailed information regarding the chemical environment of individual atoms, thereby enabling the precise assembly of the molecular structure.

For instance, in the structural confirmation of related compounds, ¹H NMR spectra provide characteristic signals for different proton environments. Protons on the aromatic rings typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these signals are diagnostic of the substitution pattern on the phenyl rings.

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework. The carbon atom of the carbonyl group (C=O) in the thiobenzamide S,S-dioxide moiety is characteristically observed at a downfield position, often in the range of 160-170 ppm. The aromatic carbons resonate in the 120-140 ppm region, with quaternary carbons (those attached to substituents) showing distinct chemical shifts that aid in their assignment.

Table 1: Typical NMR Spectroscopic Data for this compound Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Common Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplet |

| Amide Proton (N-H) | 8.0 - 9.5 | Broad Singlet |

| Carbonyl Carbon (C=O) | 160 - 170 | Singlet |

Mass Spectrometry (MS) for Characterization of Reactive Intermediates and Adducts

Mass spectrometry (MS) is an exceptionally powerful tool for the identification and structural analysis of fleeting reactive intermediates and adducts that are formed during chemical reactions involving this compound.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) delivers extremely precise mass-to-charge ratio (m/z) measurements, which are instrumental in determining the elemental composition of a molecule. This capability is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown species generated in a reaction mixture. By comparing the experimentally measured exact mass to the theoretically calculated mass for a proposed molecular formula, the elemental composition can be established with a high degree of certainty, typically with an error of less than 5 parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to probe the structure of a selected ion by inducing its fragmentation and then analyzing the resulting fragment ions. This fragmentation pattern provides a molecular fingerprint that is characteristic of the compound's structure. For this compound derivatives, MS/MS analysis can reveal key structural features. For example, the fragmentation of the molecular ion might involve the neutral loss of sulfur dioxide (SO₂), a characteristic signature for this class of compounds. Other fragmentation pathways can provide information about the nature and location of substituents on the molecule.

Table 2: Illustrative MS/MS Fragmentation Data for a Hypothetical this compound Derivative

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Implication |

|---|---|---|---|

| [M+H]⁺ | [M+H - 64]⁺ | SO₂ | Presence of the S,S-dioxide moiety |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are sensitive to the functional groups within a molecule. The resulting spectra provide valuable information about chemical bonding and molecular structure.

In the IR spectrum of this compound, strong absorption bands are expected for the sulfonyl (SO₂) group, with the asymmetric and symmetric stretching vibrations typically appearing around 1350–1300 cm⁻¹ and 1180–1140 cm⁻¹, respectively. The carbonyl (C=O) stretching vibration gives rise to another intense absorption, usually in the 1680–1630 cm⁻¹ region. Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary data, with strong signals often observed for the aromatic ring vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

|---|---|---|

| Asymmetric SO₂ Stretch | 1350 - 1300 | Weak to Medium |

| Symmetric SO₂ Stretch | 1180 - 1140 | Medium to Strong |

| Carbonyl (C=O) Stretch | 1680 - 1630 | Medium |

UV-Visible Spectroscopy for Electronic Transitions and Detection of Transient Species

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for detecting the formation of transient species during a reaction. The aromatic rings and the carbonyl group in this compound act as chromophores, absorbing light in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to the promotion of electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals, most commonly π → π* transitions.

The formation of colored intermediates during a reaction can be readily monitored by the appearance of new absorption bands in the visible region of the spectrum. The kinetics of such reactions can be investigated by tracking the change in absorbance at a specific wavelength as a function of time.

Table 4: General UV-Visible Absorption Characteristics for Thiobenzamide S,S-dioxides

| Chromophore | Typical Absorption Maximum (λmax) | Type of Electronic Transition |

|---|---|---|

| Phenyl Ring | ~254 nm | π → π* |

| Benzoyl Moiety | ~240 nm and ~280 nm | π → π* and n → π* |

Derivatives and Analogues of Thiobenzamide S,s Dioxide

Synthesis and Reactivity of Substituted Thiobenzamide (B147508) S,S-dioxides

Detailed, peer-reviewed methods for the chemical synthesis of substituted Thiobenzamide S,S-dioxides are not well-documented in the current body of scientific literature. The primary route to such compounds would logically involve the oxidation of the corresponding thiobenzamide. The oxidation of thioamides can proceed through the S-oxide (a sulfoxide) to the S,S-dioxide (a sulfone-like species).

One of the few mentions of this species comes from a 1983 study on the in vitro metabolism of N-methylthiobenzamide. The research suggests that after the initial enzymatic oxidation to N-methylthiobenzamide S-oxide, a further oxidation to the corresponding S,S-dioxide likely occurs as an intermediate step before the formation of N-methylbenzamide. nih.gov However, this study focuses on enzymatic pathways within liver and lung microsomes and does not provide methods for chemical synthesis or isolation, nor does it describe the reactivity of the S,S-dioxide itself.

The direct oxidation of the thiocarbonyl group is known to be challenging, often leading to desulfurization and the formation of the corresponding amide rather than the desired S-oxide or S,S-dioxide. This difficulty may contribute to the lack of research on this class of compounds.

Comparative Studies with Other Thioamide S,S-dioxides and Related Sulfur-Containing Species

Comprehensive comparative studies detailing the properties and reactivity of Thiobenzamide S,S-dioxide against other thioamide S,S-dioxides or related sulfur compounds are absent from the available literature. Such studies would be crucial for understanding the influence of the phenyl group versus other substituents on the stability and chemical behavior of the thioamide S,S-dioxide functional group.

For context, the chemistry of thiophene (B33073) S,S-dioxides is more extensively studied. These related compounds are known to be highly reactive dienes in cycloaddition reactions. One could hypothesize that the sulfonyl group in this compound would render the carbon atom of the C=N bond highly electrophilic. However, without experimental data, any comparison remains speculative.

Table 1: Hypothetical Comparison of Related Sulfur Compound Classes

| Compound Class | Key Structural Feature | Known Reactivity | Data on this compound |

| Thioamides | C=S double bond adjacent to a nitrogen atom | Versatile synthons for heterocycles; can be oxidized. | Precursor to the S,S-dioxide. |

| Thiophene S,S-dioxides | Sulfone group within an aromatic thiophene ring | Highly reactive dienes in Diels-Alder reactions. | No direct comparative studies found. |

| Thioamide S-oxides | Sulfoxide group (S=O) attached to the thioamide carbon | Intermediates in thioamide oxidation; can be unstable. | Mentioned as a metabolic intermediate precursor. nih.gov |

| This compound | Sulfone group (SO2) attached to the thioamide carbon | Largely uncharacterized. | No experimental reactivity data available. |

Role of this compound as a Synthon for Complex Molecular Architectures

There is no significant body of research demonstrating the use of this compound as a synthon for creating more complex molecules. While thioamides are widely recognized as valuable building blocks in heterocyclic chemistry, their S,S-dioxide counterparts have not been similarly exploited, likely due to a lack of synthetic accessibility and characterization.

In theory, the functional group of a thioamide S,S-dioxide could participate in various reactions. For instance, it could potentially act as a dipolarophile in [3+2] cycloaddition reactions, a type of transformation well-documented for other 1,3-dipoles. This would provide a pathway to novel five-membered heterocyclic systems. However, no specific examples involving this compound have been reported in the literature reviewed.

Advanced Research Methodologies for Studying Transient Species

Time-Resolved Spectroscopy for Kinetic and Mechanistic Insights

Time-resolved spectroscopy stands as a premier tool for the direct observation and characterization of transient species. By employing short pulses of energy, typically from lasers, to initiate a reaction, and then probing the system with a second light source at varying delay times, chemists can construct a timeline of the reaction, capturing the spectral signatures of intermediates that exist for mere nanoseconds or even picoseconds.

In the context of Thiobenzamide (B147508) S,S-dioxide, which is formed through the oxidation of thiobenzamide, time-resolved absorption spectroscopy would be invaluable. Upon photo-oxidation of a suitable precursor, the transient absorption spectrum could reveal the formation of the S,S-dioxide, allowing for the determination of its absorption maxima. Kinetic analysis of the rise and decay of this transient signal at different wavelengths would provide rate constants for its formation and subsequent reactions, such as nucleophilic attack or rearrangement. While direct time-resolved spectroscopic data for Thiobenzamide S,S-dioxide is not extensively reported in publicly accessible literature, the principles of the technique are well-established for analogous reactive intermediates.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Nanosecond Transient Absorption | Absorption spectra of transient species, reaction kinetics. | Direct observation of the S,S-dioxide, determination of its lifetime and reaction rates. |

| Picosecond Fluorescence Spectroscopy | Excited state dynamics, quenching mechanisms. | Understanding the excited state precursor to the S,S-dioxide if formed photochemically. |

| Time-Resolved Infrared Spectroscopy | Vibrational modes of transient species. | Structural information about the S,S-dioxide, particularly the S=O bond character. |

Pulse Radiolysis for Radical Chemistry Investigations

Pulse radiolysis is a powerful technique for generating and studying radical ions and other reactive species in solution. It involves irradiating a sample with a high-energy electron pulse, which leads to the formation of primary radicals from the solvent. These radicals can then react with solute molecules to generate specific transient species of interest.

Studies on the related compound, thiobenzamide, have successfully employed pulse radiolysis to investigate the formation of its radical cations. ias.ac.in In n-butyl chloride, the radical cation of thiobenzamide was observed, which subsequently deprotonates to form the corresponding radical. ias.ac.in This methodology could be extended to study the radical chemistry of this compound. For instance, by generating hydroxyl radicals (•OH) in aqueous solution via pulse radiolysis, one could investigate the oxidative pathways leading to the formation of the S,S-dioxide from thiobenzamide or its S-oxide. The technique would allow for the determination of the rate constants for these oxidation steps and the characterization of any radical intermediates involved.

| Radiolytic Species | Reaction Type | Potential Application to this compound System |

| Hydrated Electron (e⁻aq) | Reduction | Studying the reduction of the S,S-dioxide or its precursors. |

| Hydroxyl Radical (•OH) | Oxidation | Investigating the stepwise oxidation of thiobenzamide to the S,S-dioxide. |

| Azide (B81097) Radical (N₃•) | One-electron oxidation | Selectively oxidizing precursor molecules to generate radical cations for study. |

Trapping Experiments and Derivatization for Reactive Intermediate Identification

Given the extreme reactivity of species like this compound, direct observation can be challenging. Trapping experiments offer an indirect yet powerful method to infer the existence of such intermediates. This approach involves introducing a "trapping" agent into the reaction mixture that can react with the transient species to form a stable, isolable product. The structure of this trapped product provides crucial clues about the structure and reactivity of the fleeting intermediate.

This compound is described as a highly electrophilic species. nih.gov This electrophilicity makes it susceptible to attack by various nucleophiles. In a biological context, the toxicity of thiobenzamide is attributed to the covalent binding of its reactive metabolites, including the S,S-dioxide, to cellular macromolecules like proteins. nih.govacs.org This covalent binding is, in essence, a natural trapping experiment.

In a controlled laboratory setting, specific trapping agents can be employed. For example, the introduction of a potent nucleophile like an azide or a thiol could lead to the formation of a stable adduct with this compound. Subsequent isolation and characterization of this adduct using techniques like NMR and mass spectrometry would provide definitive evidence for the transient existence of the S,S-dioxide and offer insights into its reactive sites.

| Trapping Agent | Type of Reaction | Expected Product |

| Amines (e.g., Lysine residues) | Nucleophilic acyl substitution | Amide adducts |

| Thiols (e.g., Cysteine residues) | Nucleophilic acyl substitution | Thioester adducts |

| Azide Ion (N₃⁻) | Nucleophilic addition | Azide adduct |

Isotopic Labeling Techniques for Mechanistic Elucidation

Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous mechanistic information. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), researchers can follow the path of the labeled atom into the products.

In the study of this compound, isotopic labeling can be employed in several ways. For instance, synthesizing thiobenzamide with ¹⁸O-labeled sulfonyl groups would allow for the determination of the origin of the oxygen atoms in the final products of its reactions. If the S,S-dioxide acts as an acylating agent, the ¹⁸O label would be transferred to the acylated molecule, confirming this mechanistic pathway.

Furthermore, deuterium (B1214612) (²H) labeling of the phenyl ring or the amide group of thiobenzamide can be used to probe for kinetic isotope effects. A significant kinetic isotope effect upon deuteration would indicate that the breaking of a C-H or N-H bond is involved in the rate-determining step of a particular reaction of the S,S-dioxide. Isotopic labeling has been instrumental in studying the metabolism of thiobenzamide and identifying the adduction of its reactive metabolites to proteins. acs.org

| Isotope | Position of Label in Thiobenzamide | Mechanistic Question Addressed |

| ¹⁸O | Sulfonyl group | Tracing the fate of the sulfonyl oxygen atoms during reactions. |

| ¹³C | Carbonyl carbon | Following the carbon backbone in acylation reactions. |

| ¹⁵N | Amide nitrogen | Investigating the role of the nitrogen atom in rearrangements or fragmentation. |

| ²H (Deuterium) | Phenyl ring or Amide NH₂ | Probing for kinetic isotope effects to identify rate-determining steps. |

Future Directions in Thiobenzamide S,s Dioxide Research

Thiobenzamide (B147508) S,S-dioxide, a sulfur-containing organic compound with the chemical formula C₇H₇NO₂S, stands as a molecule of significant interest for future chemical exploration. nih.gov Its structure, featuring a phenyl ring attached to an iminomethanesulfinic acid group, presents a unique combination of reactive moieties that promise novel applications in synthesis and materials science. nih.govuni.lu The exploration of this compound is poised to expand, with research focusing on several key areas that will unlock its full potential.

Q & A

Q. What are the primary metabolic pathways leading to the formation of Thiobenzamide S,S-dioxide (TBSO2) in biological systems?

Thiobenzamide undergoes two sequential S-oxidations: first to the S-oxide (TBSO) via flavin-containing monooxygenases or cytochrome P450 isoforms, followed by a second oxidation to the S,S-dioxide (TBSO2). The latter is a highly reactive sulfene intermediate that tautomerizes to benzimidoylsulfinic acid, enabling covalent modifications of cellular nucleophiles . Methodological Insight: Use liver microsomes or recombinant enzymes (e.g., ethionamide monooxygenase) in vitro to trace oxidation steps via HPLC or LC-MS, monitoring metabolites like benzonitrile and benzamide .

Q. How can researchers detect and quantify this compound in experimental systems?

Due to its instability, direct detection of TBSO2 is challenging. Indirect methods include:

- Trapping reactive intermediates with nucleophiles (e.g., glutathione) followed by LC-MS analysis.

- Monitoring stable end products (e.g., benzonitrile or benzamide) via GC-MS or isotopic labeling (e.g., [¹⁴C]-thiobenzamide) .

- Analyzing covalent adducts (e.g., N-benzimidoyl-phosphatidylethanolamine lipids) using thin-layer chromatography (TLC) and MALDI-TOF-MS .

Advanced Research Questions

Q. What experimental challenges arise when studying the reactivity of this compound, and how can they be mitigated?

TBSO2’s extreme reactivity leads to rapid acylation of proteins and lipids, complicating in vivo detection. Strategies:

- Use cryopreserved hepatocytes or subcellular fractions (e.g., microsomes) to slow metabolism .

- Employ isotopic tracers (e.g., [¹³C₂D₃]-labeled precursors) to track adduct formation via high-resolution mass spectrometry .

- Compare in vitro (e.g., aqueous H₂O₂-driven oxidation) and in vivo results to distinguish artifactual reactions from biologically relevant pathways .

Q. How do discrepancies between in vitro and in vivo data on TBSO2’s reactivity inform experimental design?

In vitro oxidation of TBSO generates N-acetyl-phosphatidylethanolamine (PE) adducts, whereas in vivo metabolism in hepatocytes produces N-acetimidoyl-PE adducts. This divergence suggests cellular environments (e.g., pH, enzyme localization) critically influence reaction outcomes . Methodological Recommendation: Validate in vitro findings using ex vivo models (e.g., perfused liver systems) and correlate adduct profiles with cytotoxicity assays .

Q. What role does TBSO2 play in hepatotoxicity models, and how can its effects be distinguished from other reactive metabolites?

TBSO2 mediates hepatotoxicity via covalent modification of critical proteins (e.g., glyceraldehyde-3-phosphate dehydrogenase) and lipids, triggering endoplasmic reticulum stress and mitochondrial dysfunction . Experimental Approach:

- Use structure-activity relationship (SAR) studies: Electron-donating substituents (meta/para) enhance toxicity, while ortho-substituents block adduct formation without inhibiting metabolism .

- Compare toxicity profiles with analogs like thioacetamide S,S-dioxide (TASO2) to identify metabolite-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.